N'-(2-methoxybenzylidene)octanohydrazide
Description
N'-(2-Methoxybenzylidene)octanohydrazide is a Schiff base derived from the condensation of octanohydrazide (a hydrazide with an eight-carbon alkyl chain) and 2-methoxybenzaldehyde. The compound features a methoxy group (-OCH₃) at the ortho position of the benzylidene moiety, which influences its electronic and steric properties.
Properties
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-6-7-12-16(19)18-17-13-14-10-8-9-11-15(14)20-2/h8-11,13H,3-7,12H2,1-2H3,(H,18,19)/b17-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOYKFHVQKLUDN-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Structural Comparison of N'-(2-Methoxybenzylidene)octanohydrazide and Analogues
- Electron Effects : The methoxy group is electron-donating, stabilizing the imine bond (C=N) through resonance, whereas nitro groups (e.g., in ) are electron-withdrawing, altering redox properties .
Spectroscopic Characteristics
Table 2: IR and NMR Data Comparison
- The longer alkyl chain in the target compound may shift the C=O stretch to slightly lower wavenumbers due to increased electron density .
- The imine proton (N=CH) resonates downfield (~8.2–8.5 ppm), consistent with similar Schiff bases .
Table 3: Bioactivity Comparison
- The methoxy group may reduce antimicrobial potency compared to hydroxylated analogues due to decreased hydrogen bonding .
- Manganese complexes of methoxybenzylidene hydrazides exhibit improved antibacterial and antileukemia activity compared to free ligands .
Coordination Chemistry
- Metal Binding : The target compound can act as a bidentate ligand, coordinating via the imine nitrogen and carbonyl oxygen.
- Comparison with Analogues :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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